molecular formula C31H36N2O2 B14737755 1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one CAS No. 6284-51-1

1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one

Cat. No.: B14737755
CAS No.: 6284-51-1
M. Wt: 468.6 g/mol
InChI Key: SXPCWCDTYMFJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxyphenyl group, a phenyl group, and two piperidinyl groups attached to a propanone backbone. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:

    Formation of the Phenoxyphenyl Intermediate: This step involves the reaction of phenol with a halogenated benzene derivative in the presence of a base to form the phenoxyphenyl group.

    Addition of the Phenyl Group: The phenoxyphenyl intermediate is then reacted with a phenylating agent to introduce the phenyl group.

    Formation of the Propanone Backbone: The resulting compound is then subjected to a series of reactions to form the propanone backbone.

    Introduction of Piperidinyl Groups: Finally, the piperidinyl groups are introduced through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing catalysts and advanced reaction conditions.

Chemical Reactions Analysis

1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the propanone backbone.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with various biological targets. It is investigated for its potential use in the treatment of diseases such as cancer, tuberculosis, and neurological disorders.

    Biological Research: Researchers study this compound to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of other complex molecules, making it valuable in the development of new pharmaceuticals and chemical products.

    Industrial Applications: Its unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    1-(4-Phenoxyphenyl)-3-phenyl-2-piperidin-1-ylpropan-1-one: This compound has a similar structure but lacks one of the piperidinyl groups, which may affect its chemical properties and biological activity.

    1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(morpholin-1-yl)propan-1-one:

    1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(pyrrolidin-1-yl)propan-1-one: The presence of pyrrolidinyl groups instead of piperidinyl groups can result in different chemical and biological properties.

Properties

CAS No.

6284-51-1

Molecular Formula

C31H36N2O2

Molecular Weight

468.6 g/mol

IUPAC Name

1-(4-phenoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one

InChI

InChI=1S/C31H36N2O2/c34-31(26-17-19-28(20-18-26)35-27-15-7-2-8-16-27)30(33-23-11-4-12-24-33)29(25-13-5-1-6-14-25)32-21-9-3-10-22-32/h1-2,5-8,13-20,29-30H,3-4,9-12,21-24H2

InChI Key

SXPCWCDTYMFJNW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C(C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)N5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.